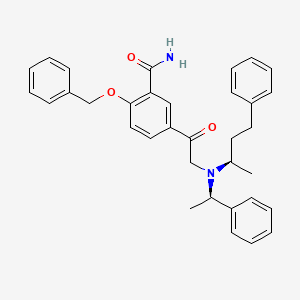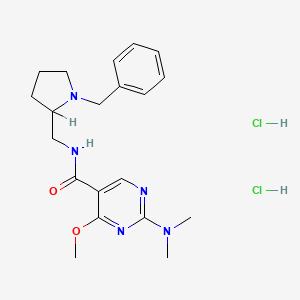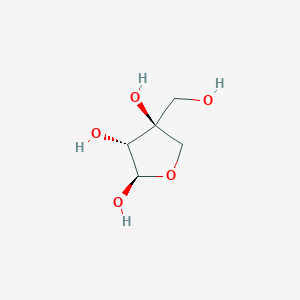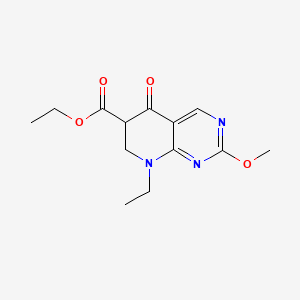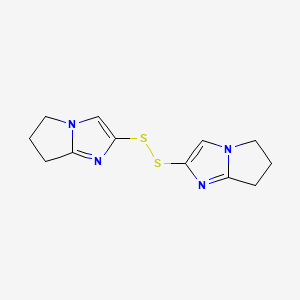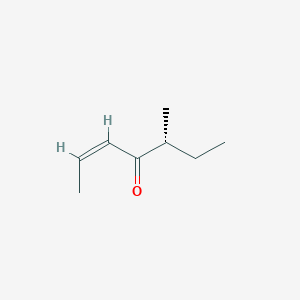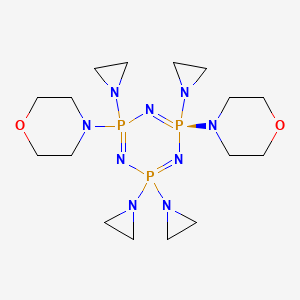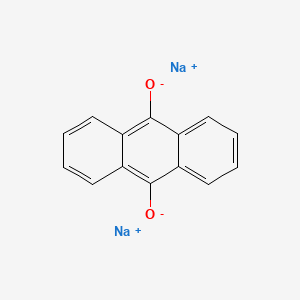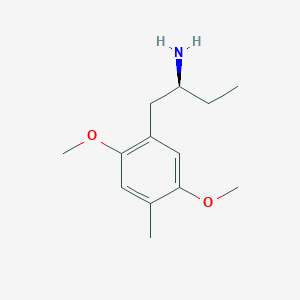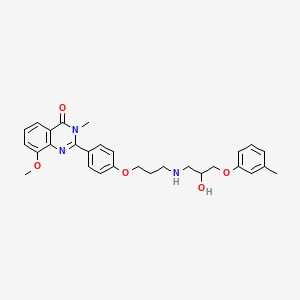
4(3H)-Quinazolinone, 2-(4-(3-((2-hydroxy-3-(3-methylphenoxy)propyl)amino)propoxy)phenyl)-8-methoxy-3-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4(3H)-Quinazolinone, 2-(4-(3-((2-hydroxy-3-(3-methylphenoxy)propyl)amino)propoxy)phenyl)-8-methoxy-3-methyl- is a complex organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone, 2-(4-(3-((2-hydroxy-3-(3-methylphenoxy)propyl)amino)propoxy)phenyl)-8-methoxy-3-methyl- typically involves multiple steps, including the formation of the quinazolinone core and subsequent functionalization Common synthetic routes may involve the use of starting materials such as anthranilic acid derivatives, which undergo cyclization reactions to form the quinazolinone core
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to streamline the production process. The use of advanced purification methods, such as chromatography and crystallization, ensures the isolation of the desired product with minimal impurities.
化学反応の分析
Types of Reactions
4(3H)-Quinazolinone, 2-(4-(3-((2-hydroxy-3-(3-methylphenoxy)propyl)amino)propoxy)phenyl)-8-methoxy-3-methyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce or replace substituents on the quinazolinone core or other parts of the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Ammonia, amines, thiols
Electrophiles: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quinazolinone derivatives with additional hydroxyl or carbonyl groups, while reduction reactions may produce reduced forms of the original compound with altered functional groups.
科学的研究の応用
4(3H)-Quinazolinone, 2-(4-(3-((2-hydroxy-3-(3-methylphenoxy)propyl)amino)propoxy)phenyl)-8-methoxy-3-methyl- has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, including the development of new drugs for treating various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
作用機序
The mechanism of action of 4(3H)-Quinazolinone, 2-(4-(3-((2-hydroxy-3-(3-methylphenoxy)propyl)amino)propoxy)phenyl)-8-methoxy-3-methyl- involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease processes or activate receptors that trigger beneficial cellular responses. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
類似化合物との比較
Similar Compounds
4(3H)-Quinazolinone derivatives: Other quinazolinone derivatives with different substituents may exhibit similar biological activities but with varying degrees of potency and selectivity.
Benzimidazole derivatives: These compounds share structural similarities with quinazolinones and may also exhibit similar biological activities.
Indole derivatives: Indole-based compounds are another class of heterocyclic compounds with diverse biological activities.
Uniqueness
4(3H)-Quinazolinone, 2-(4-(3-((2-hydroxy-3-(3-methylphenoxy)propyl)amino)propoxy)phenyl)-8-methoxy-3-methyl- is unique due to its specific combination of functional groups and structural features, which contribute to its distinct biological activities and potential applications. The presence of the 2-(4-(3-((2-hydroxy-3-(3-methylphenoxy)propyl)amino)propoxy)phenyl) and 8-methoxy-3-methyl groups may enhance its binding affinity to specific molecular targets and improve its pharmacokinetic properties.
特性
CAS番号 |
83722-32-1 |
|---|---|
分子式 |
C29H33N3O5 |
分子量 |
503.6 g/mol |
IUPAC名 |
2-[4-[3-[[2-hydroxy-3-(3-methylphenoxy)propyl]amino]propoxy]phenyl]-8-methoxy-3-methylquinazolin-4-one |
InChI |
InChI=1S/C29H33N3O5/c1-20-7-4-8-24(17-20)37-19-22(33)18-30-15-6-16-36-23-13-11-21(12-14-23)28-31-27-25(29(34)32(28)2)9-5-10-26(27)35-3/h4-5,7-14,17,22,30,33H,6,15-16,18-19H2,1-3H3 |
InChIキー |
VNRZBMPXZVTXHP-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)OCC(CNCCCOC2=CC=C(C=C2)C3=NC4=C(C=CC=C4OC)C(=O)N3C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


